

The Dual Nature of 3-Iodo-1-propanol: An In-Depth Reactivity Profile

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Compound of Interest

Compound Name: 3-Iodo-1-propanol

Cat. No.: B1294970

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Introduction

3-Iodo-1-propanol (C_3H_7IO) is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a primary alcohol (-OH) and a primary alkyl iodide (-I). This duality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and materials. The high reactivity of the carbon-iodine bond, coupled with the classic transformations of the hydroxyl group, provides chemists with a powerful tool for molecular construction. This technical guide provides a comprehensive overview of the reactivity profile of **3-iodo-1-propanol**, including quantitative data, detailed experimental protocols, and visual representations of key reactions and workflows.

Core Reactivity and Physicochemical Properties

The chemical behavior of **3-iodo-1-propanol** is dictated by its two functional groups. The carbon-iodine bond is highly susceptible to nucleophilic attack, as iodide is an excellent leaving group. This facilitates a variety of substitution reactions at the C1 position. Concurrently, the primary hydroxyl group can undergo oxidation, esterification, and etherification reactions. The interplay between these two reactive centers allows for selective transformations by careful choice of reagents and reaction conditions.

Table 1: Physicochemical Properties of **3-iodo-1-propanol**

Property	Value
Molecular Formula	C ₃ H ₇ IO
Molecular Weight	185.99 g/mol [1]
Appearance	Colorless to pale yellow liquid
Density	1.942 g/mL at 25 °C[1]
Boiling Point	115 °C at 38 mmHg[1]
Refractive Index	n _{20/D} 1.556[1]
Solubility	Soluble in water and organic solvents

Table 2: Spectroscopic Data of **3-Iodo-1-propanol**

Spectroscopy	Key Features
¹ H NMR	δ (ppm): ~3.7 (t, 2H, CH ₂ -OH), ~3.3 (t, 2H, CH ₂ -I), ~2.0 (quintet, 2H, -CH ₂ -CH ₂ -CH ₂ -), ~2.5 (s, 1H, -OH)
¹³ C NMR	δ (ppm): ~62 (C-OH), ~36 (C-CH ₂ -C), ~7 (C-I)
IR (Infrared)	Broad peak around 3300 cm ⁻¹ (O-H stretch), peaks around 2900 cm ⁻¹ (C-H stretch), peak around 1050 cm ⁻¹ (C-O stretch), peak around 600 cm ⁻¹ (C-I stretch)
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 186. Key fragments at m/z 169 ([M-OH] ⁺), 127 (I ⁺), 59 ([M-I] ⁺)

Key Reactions and Synthetic Applications

Nucleophilic Substitution at the Carbon-Iodine Bond

The primary alkyl iodide functionality is the most reactive site for nucleophilic substitution, proceeding readily via an S_N2 mechanism. The weak C-I bond and the stability of the iodide

anion make it an excellent leaving group.

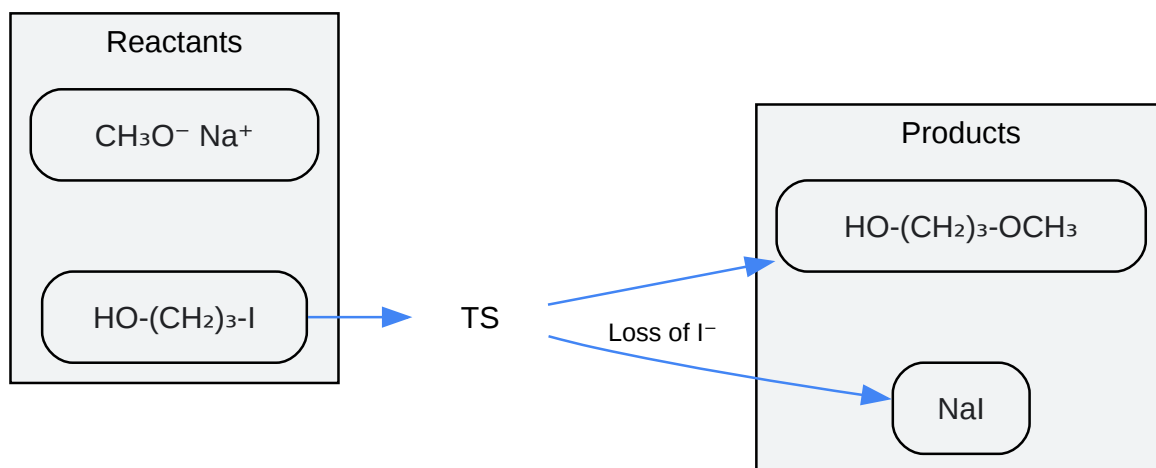
A classic and highly effective method for forming ethers. An alkoxide nucleophile displaces the iodide to form an ether linkage.

Experimental Protocol: Synthesis of 3-Methoxy-1-propanol

- **Preparation of Sodium Methoxide:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere.
- **Reaction:** To the freshly prepared sodium methoxide solution, add **3-iodo-1-propanol** (1.0 eq) dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
- **Work-up:** After cooling to room temperature, quench the reaction with water and extract the product with diethyl ether.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Expected Yield: Moderate to high. A similar reaction using 3-chloro-1-propanol with sodium methoxide has reported yields around 70%.

DOT Diagram: Williamson Ether Synthesis Mechanism



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Caption: $\text{S}_{\text{N}}2$ mechanism of Williamson ether synthesis.

The introduction of an azide group is a crucial step in the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3-Azido-1-propanol

- **Reaction Setup:** In a round-bottom flask, dissolve **3-iodo-1-propanol** (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).
- **Addition of Azide:** Add sodium azide (NaN_3 , 1.5 eq) to the solution.
- **Reflux:** Heat the mixture to reflux and stir for 12-24 hours.
- **Work-up:** After cooling, remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.
- **Purification:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain 3-azido-1-propanol.

Expected Yield: High. The analogous reaction with 3-bromo-1-propanol reports yields up to 77%.

This reaction is a valuable method for carbon chain extension, forming a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol: Synthesis of 4-Hydroxybutanenitrile

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, dissolve **3-iodo-1-propanol** (1.0 eq) in a polar aprotic solvent such as DMSO or ethanol.
- **Addition of Cyanide:** Add potassium cyanide (KCN, 1.2 eq) to the solution. Caution: KCN is highly toxic.
- **Heating:** Heat the reaction mixture at 60-80 °C for several hours.
- **Work-up:** Cool the reaction, pour it into water, and extract with ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.

Expected Yield: Moderate. The choice of solvent is critical to avoid side reactions.

Reactions of the Hydroxyl Group

The primary alcohol functionality of **3-iodo-1-propanol** can be readily transformed into other functional groups.

Mild oxidizing agents can convert the primary alcohol to an aldehyde, while strong oxidizing agents will yield a carboxylic acid.

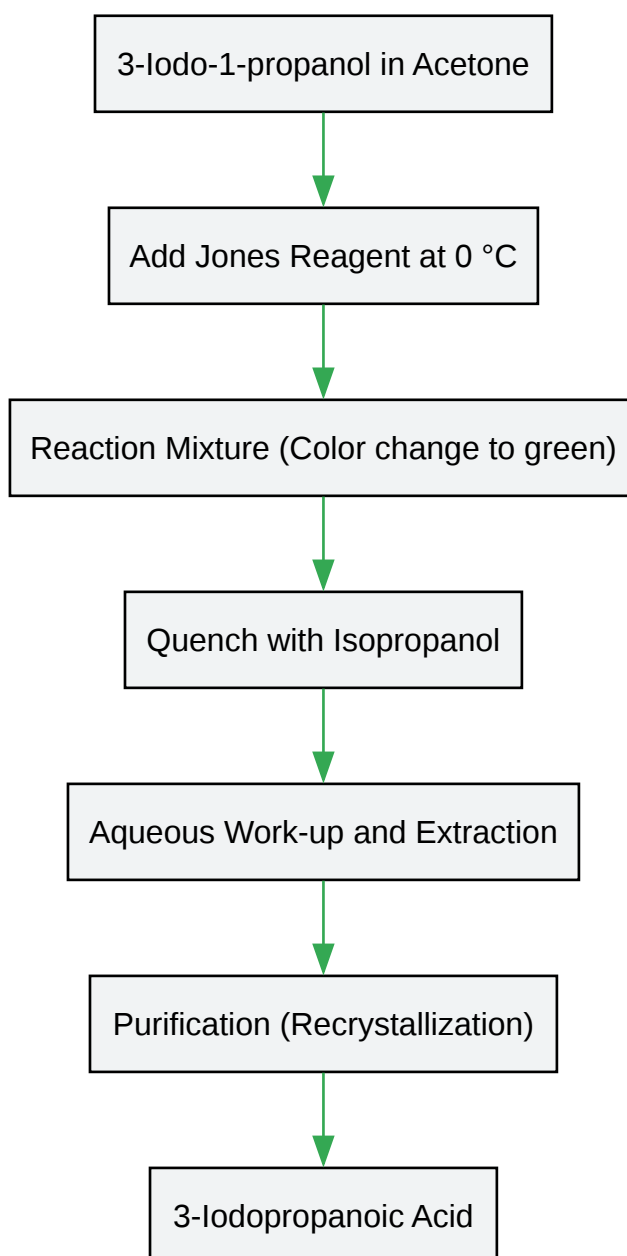
Experimental Protocol: Oxidation to 3-Iodopropanoic Acid using Jones Reagent

- **Preparation of Jones Reagent:** Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid and then dilute with water. Caution: Jones reagent is corrosive and a strong oxidant.
- **Reaction:** To a solution of **3-iodo-1-propanol** (1.0 eq) in acetone, add the Jones reagent dropwise at 0 °C.
- **Monitoring:** The reaction is typically rapid and exothermic. The color changes from reddish-orange to green.

- Work-up: Quench the reaction with isopropanol, dilute with water, and extract the product with diethyl ether.
- Purification: Dry the organic layer and remove the solvent. The crude acid can be purified by recrystallization.

Expected Yield: Generally high for the oxidation of primary alcohols to carboxylic acids with Jones reagent.

DOT Diagram: Oxidation Workflow



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Caption: Workflow for the oxidation of **3-iodo-1-propanol**.

Ester formation can be achieved by reacting **3-iodo-1-propanol** with a carboxylic acid, acid chloride, or acid anhydride.

Experimental Protocol: Synthesis of 3-Iodopropyl Acetate

- Reaction Setup: In a flask, combine **3-iodo-1-propanol** (1.0 eq) with acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).
- Heating: Gently heat the mixture under reflux for 1-2 hours.
- Work-up: Cool the mixture, add water, and extract the ester with an organic solvent like diethyl ether.
- Purification: Wash the organic layer with sodium bicarbonate solution to remove unreacted acid, followed by brine. Dry over an anhydrous salt and remove the solvent. The product can be purified by distillation.

Expected Yield: High.

Table 3: Summary of Key Reactions of **3-iodo-1-propanol**

Reaction Type	Reagents	Product	Typical Conditions
Williamson Ether Synthesis	RONa (e.g., CH ₃ ONa)	RO-(CH ₂) ₃ -OH	Anhydrous alcohol, reflux
Azide Substitution	NaN ₃	N ₃ -(CH ₂) ₃ -OH	Acetone/water, reflux
Cyanide Substitution	KCN	NC-(CH ₂) ₃ -OH	Ethanol or DMSO, heat
Oxidation (to Carboxylic Acid)	CrO ₃ , H ₂ SO ₄ (Jones Reagent)	I-(CH ₂) ₂ -COOH	Acetone, 0 °C to RT
Esterification	(CH ₃ CO) ₂ O, H ⁺ or Pyridine	CH ₃ COO-(CH ₂) ₃ -I	Reflux
Reaction with Ammonia	Excess NH ₃	H ₂ N-(CH ₂) ₃ -OH	Heat, pressure

Conclusion

3-Iodo-1-propanol is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a broad spectrum of chemical transformations, enabling the construction of complex molecules. The facile displacement of the iodide and the reactivity of the hydroxyl group provide orthogonal handles for synthetic chemists. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective utilization in research, development, and industrial applications. Careful selection of reaction conditions and reagents is paramount to achieving high selectivity and yields in synthetic endeavors involving this important building block.

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References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

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